5,7-dimethyl-2-[4-(trifluoromethyl)phenyl]-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-5-[4-(trifluoromethyl)phenyl]-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione is a complex organic compound that belongs to the class of heterocyclic compounds. It contains multiple fused rings, including indeno, pyrido, and pyrimidine structures, and features a trifluoromethyl group, which is known for its significant impact on the compound’s chemical properties and biological activities .
Preparation Methods
The synthesis of 1,3-dimethyl-5-[4-(trifluoromethyl)phenyl]-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione involves several steps. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of dimethylformamide dimethyl acetal (DMF-DMA) and subsequent cyclization to form the pyrido[2,3-d]pyrimidine core . Industrial production methods often employ optimized reaction conditions and catalysts to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the indeno or pyrido rings, potentially altering the compound’s biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Scientific Research Applications
1,3-dimethyl-5-[4-(trifluoromethyl)phenyl]-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is of interest for studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, making it a candidate for drug development.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-[4-(trifluoromethyl)phenyl]-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, influencing various biochemical pathways. This interaction can lead to the inhibition or activation of specific enzymes, affecting cellular processes and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives and indeno-fused heterocycles. Compared to these compounds, 1,3-dimethyl-5-[4-(trifluoromethyl)phenyl]-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity . Other similar compounds include:
- Pyrido[2,3-d]pyrimidin-5-one derivatives
- Indeno[1,2-b]pyridine derivatives
- Trifluoromethyl-substituted heterocycles .
Properties
CAS No. |
585562-19-2 |
---|---|
Molecular Formula |
C23H16F3N3O3 |
Molecular Weight |
439.4g/mol |
IUPAC Name |
5,7-dimethyl-2-[4-(trifluoromethyl)phenyl]-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione |
InChI |
InChI=1S/C23H16F3N3O3/c1-28-20-17(21(31)29(2)22(28)32)15(11-7-9-12(10-8-11)23(24,25)26)16-18(27-20)13-5-3-4-6-14(13)19(16)30/h3-10,15,27H,1-2H3 |
InChI Key |
KFRPDDQZFMBOHB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(F)(F)F)C(=O)N(C1=O)C |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(F)(F)F)C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.